N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is known for its complex structure, which includes a piperidine ring, a pyrazole ring, and a carboxamide group. Its unique chemical properties make it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield. Common reagents used in the synthesis include benzyl chloride, piperidine, and pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: A versatile building block in pharmaceutical synthesis.
N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide: Structurally similar and used as an analytical reference standard.
Uniqueness
N-(1-benzyl-4-piperidyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H26N4O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H26N4O/c1-26-22(16-21(25-26)19-10-6-3-7-11-19)23(28)24-20-12-14-27(15-13-20)17-18-8-4-2-5-9-18/h2-11,16,20H,12-15,17H2,1H3,(H,24,28) |
InChI Key |
KKTLGYCDLJRXNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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